molecular formula C13H9Cl2N3O3S B3868103 2-Chloro-N'-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide

2-Chloro-N'-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B3868103
M. Wt: 358.2 g/mol
InChI Key: XCDMEPKFHNMXMC-FRKPEAEDSA-N
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Description

2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 1-(5-chlorothiophen-2-yl)ethanone in the presence of a few drops of glacial acetic acid and anhydrous ethanol. The reaction mixture is stirred under reflux conditions for approximately 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and thiophene groups contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide
  • 2-Chloro-N’-[(1E)-1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide

Uniqueness

2-Chloro-N’-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3S/c1-7(11-4-5-12(15)22-11)16-17-13(19)9-3-2-8(18(20)21)6-10(9)14/h2-6H,1H3,(H,17,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMEPKFHNMXMC-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N'-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide
Reactant of Route 2
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2-Chloro-N'-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide
Reactant of Route 3
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2-Chloro-N'-[(1E)-1-(5-chlorothiophen-2-YL)ethylidene]-4-nitrobenzohydrazide

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